3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
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Overview
Description
3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenoxyethyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would revert it back to the hydroxy form.
Scientific Research Applications
3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 3-HYDROXY-2’-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H,1’H-[3,3’-BIINDOL]-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[2-(2-methylphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24N2O3/c1-17-9-3-8-14-23(17)31-16-15-28-22-13-7-5-11-20(22)26(30,25(28)29)24-18(2)27-21-12-6-4-10-19(21)24/h3-14,27,30H,15-16H2,1-2H3 |
InChI Key |
AGHKGKWAIJYBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
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